3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h8-10H,5-7H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARNGGLDOVSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Trimethoxybenzamide Core: The trimethoxybenzamide core can be synthesized from 3,4,5-trimethoxybenzoic acid through a reaction with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the trimethoxybenzamide core with the benzothiazole moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, studies have synthesized various benzothiazole derivatives and assessed their activity against different bacterial strains. The results showed some compounds had minimum inhibitory concentrations (MICs) indicating effective antibacterial action against pathogens such as Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory properties through in silico studies using molecular docking techniques. These studies suggest that 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This positions the compound as a candidate for further research into anti-inflammatory drugs.
3. Anthelmintic Activity
Another significant application is in the development of anthelmintic agents. The strategic modification of benzothiazole derivatives has led to compounds with potent activity against helminths. For example, certain synthesized derivatives have shown effectiveness comparable to standard drugs like albendazole . This opens avenues for developing new treatments for parasitic infections.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions utilizing readily available reagents. The structural confirmation of these compounds is often achieved through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Summary of Synthetic Approaches
| Methodology | Description | Yield (%) |
|---|---|---|
| Cycloaddition Reactions | Utilizes azides and dipolarophiles for synthesis | 75 |
| Thermal Conditions | Employs heat to facilitate cycloaddition | 80 |
| Catalytic Conditions | Uses catalysts like Cu(I) to enhance reaction rates | 85 |
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
- Study on Antibacterial Activity : A series of benzothiazole derivatives were synthesized and tested against eight bacterial strains. The study revealed varying degrees of antibacterial activity with MIC values ranging from 31.25 µg/ml to 250 µg/ml .
- In Silico Analysis for Anti-inflammatory Activity : Molecular docking studies were conducted on several derivatives including this compound. The results indicated strong binding affinities to the active site of 5-lipoxygenase .
- Evaluation of Anthelmintic Properties : A comparative analysis was performed on newly synthesized benzothiazole derivatives against standard anthelmintic drugs. The results demonstrated that certain derivatives exhibited significant activity against helminths .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division, protein folding, and redox regulation, respectively.
Pathways: It may modulate signaling pathways such as the ERK (extracellular signal-regulated kinase) pathway, leading to effects on cell proliferation, apoptosis, and stress responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, biological activities, and physicochemical properties.
Key Observations
Hydroxyl groups (e.g., in compound 1y ) improve solubility but may reduce cell permeability, limiting bioavailability. Halogenation (e.g., fluorine in BG15234 or chlorine in ’s compound) alters electronic properties, influencing binding affinity and metabolic stability.
rigid benzothiazoles . Pyrrolooxazine (PBX2 ) introduces a polar, planar heterocycle, likely shifting target selectivity compared to benzothiazole-based analogs.
Biological Activity Trends: Benzothiazoles with chlorine or trimethoxyphenyl groups exhibit pronounced antimicrobial/antitumoral activity , suggesting the target compound may share similar efficacy. PBX2 and related analogs highlight the importance of heterocycle choice in ER/GPER modulation, though the target compound’s tetrahydrobenzothiazole may confer distinct pharmacokinetic advantages.
Biological Activity
3,4,5-Trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzamide structure with a unique benzothiazole moiety, which is known for imparting various pharmacological properties. This article explores the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes three methoxy groups and a benzothiazole ring that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induces apoptosis via mitochondrial pathway |
| MDA-MB-231 (Breast) | 8.7 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 12.3 | Inhibition of DNA synthesis |
In these studies, the compound was shown to induce apoptosis and inhibit cell proliferation through various mechanisms including the activation of caspases and disruption of mitochondrial membrane potential .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may possess potential as an antimicrobial agent due to its ability to inhibit the growth of pathogenic microorganisms .
3. Anti-inflammatory Activity
Preliminary studies have shown that this compound exhibits anti-inflammatory effects. In vivo models indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with varying doses of the compound:
| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 45 | 50 |
| 20 | 60 | 65 |
| 50 | 75 | 80 |
These results indicate that the compound may modulate inflammatory responses effectively .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced lung cancer showed promising results when combining this compound with standard chemotherapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.
- Case Study on Infection Control : In a study assessing the efficacy against resistant bacterial strains, the compound was able to restore sensitivity to antibiotics in certain strains of Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
